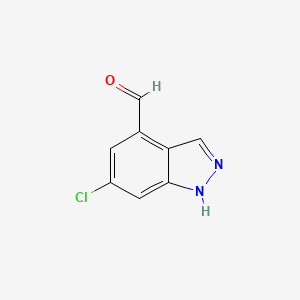

6-Chloro-1H-indazole-4-carbaldehyde

Description

Significance of Nitrogen-Containing Heterocycles in Complex Molecular Architectures

Nitrogen-containing heterocycles are fundamental building blocks in the creation of complex molecular structures, particularly within the pharmaceutical and material sciences. nih.gov Their prevalence is underscored by a U.S. FDA analysis revealing that approximately 59% of unique small-molecule drugs feature a nitrogen-containing heterocycle. These compounds are integral to numerous natural products, including alkaloids, vitamins, and antibiotics, and are key pharmacophores in synthetic drugs. nih.gov The presence of nitrogen atoms within these cyclic systems allows for diverse intermolecular interactions, such as hydrogen bonding, which can enhance binding affinity to biological targets and is a key reason for their success in drug design. researchgate.net The versatility and adjustable nature of these scaffolds make them privileged structures in the development of novel therapeutic agents.

Structural Characteristics and Tautomerism of the Indazole System (1H- and 2H-Indazoles)

The equilibrium between the 1H- and 2H-tautomers has been extensively studied, revealing that the 1H-indazole form is thermodynamically more stable. nih.govnih.gov This preference for the 1H tautomer is observed in the gas phase, in solution, and in the solid state. researchgate.netcaribjscitech.com The greater stability is attributed to its benzenoid character, which is energetically more favorable than the quinonoid structure of the 2H-form. Theoretical calculations and experimental data have quantified this energy difference, consistently showing the 1H-tautomer as the predominant species. researchgate.netnih.gov

Interactive Data Table: Relative Stabilities of Indazole Tautomers

| Tautomeric Form | Method/Conditions | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Reference |

| 1H-Indazole | Multiple Calculations | 0.0 | 0.0 | researchgate.net |

| 2H-Indazole | Multiple Calculations | 13.9 - 15.9 | 3.3 - 3.8 | researchgate.netnih.gov |

| 3H-Indazole | Calculation | 86.1 | 20.6 | researchgate.net |

Note: The energy values represent the difference in energy relative to the most stable 1H-tautomer. The range reflects values obtained from different computational methods and conditions.

The tautomeric nature of the indazole ring profoundly impacts its chemical reactivity and is a critical consideration in synthetic design. nih.gov The presence of two reactive nitrogen centers means that reactions such as N-alkylation can lead to a mixture of N-1 and N-2 substituted products. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. researchgate.net

Generally, the N-1 substituted products are thermodynamically more stable, reflecting the stability of the parent 1H-tautomer. However, the N-2 isomers are often formed as the kinetic products, meaning they are formed faster under certain conditions. researchgate.net This dichotomy allows chemists to selectively synthesize one regioisomer over the other by carefully controlling the reaction parameters. For instance, the choice of a protic or aprotic solvent can significantly alter the N-1/N-2 product ratio. This control is crucial in medicinal chemistry, as the biological activity of indazole-based drugs can differ dramatically between the two regioisomers. pnrjournal.com The distinct reactivity also extends to the functionalization of the carbon atoms on the ring, where the electronic properties of each tautomer influence the site-selectivity of electrophilic and nucleophilic substitution reactions. researchgate.net

This foundational understanding of the indazole scaffold is essential for exploring the properties and potential applications of specific derivatives like 6-Chloro-1H-indazole-4-carbaldehyde.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIGJAXFNBIZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C=O)C=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278930 | |

| Record name | 1H-Indazole-4-carboxaldehyde, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-78-9 | |

| Record name | 1H-Indazole-4-carboxaldehyde, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxaldehyde, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indazole Derivatives, with Focus on 6 Chloro 1h Indazole 4 Carbaldehyde Substructure

Establishment of the Indazole Ring System

The construction of the bicyclic indazole core is the foundational step in the synthesis of its derivatives. Methodologies range from classical cyclization reactions, which have been refined over decades, to modern transition-metal-catalyzed processes that offer high efficiency and regioselectivity.

Classical Cyclization Reactions for Indazole Core Construction

Traditional methods for building the indazole ring often rely on intramolecular cyclization reactions, forming the crucial N-N bond or a key C-N bond to close the pyrazole (B372694) ring onto the benzene (B151609) core.

The Fischer indole (B1671886) synthesis, a reaction discovered in 1883 by Emil Fischer, traditionally produces indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org While the direct application for indazole synthesis is less common, related acid-catalyzed cyclizations of substituted phenylhydrazones are well-established. For instance, the cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is a known route to produce substituted indazoles. researchgate.net The mechanism of the classic Fischer indole synthesis involves the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a acs.orgacs.org-sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org In related indazole syntheses, the choice of substrate and acid catalyst is crucial, and unexpected rearrangements can occur. For example, the Fischer synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to abnormally produce ethyl 6-chloroindole-2-carboxylate as the major product, highlighting the complex nature of these cyclizations with substituted precursors. nih.gov

The [3+2] cycloaddition reaction has emerged as a powerful and direct strategy for constructing the indazole skeleton. This approach typically involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a sydnone. nih.govconsensus.app A highly efficient method involves the reaction of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgresearchgate.net This approach is notable for its mild reaction conditions and broad functional group tolerance, providing access to a wide range of substituted indazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

The reaction between arynes and sydnones, which are stable, cyclic 1,3-dipoles, offers a rapid and selective route to 2H-indazoles. acs.orgnih.gov This process is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] reaction to extrude carbon dioxide and form the stable 2H-indazole ring. acs.orgnih.gov A key advantage of this method is its high regioselectivity and the absence of contamination from 1H-indazole isomers. nih.gov The resulting halogen-substituted indazoles can be further elaborated using palladium-catalyzed cross-coupling reactions. nih.gov

| Dipole | Aryne Precursor | Conditions | Product Type | Yield (%) | Reference |

| Ethyl diazoacetate | o-(Trimethylsilyl)phenyl triflate | TBAF, THF, -78 °C to rt | 1H-Indazole-3-carboxylate | 82% | orgsyn.org |

| N-Phenylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, CH3CN, rt | 2-Phenyl-2H-indazole | 95% | acs.org |

| 3-Phenyl-sydnone | 2-(Trimethylsilyl)-4-chlorophenyl triflate | CsF, CH3CN, rt | 5-Chloro-2-phenyl-2H-indazole | 89% | nih.gov |

| Trimethylsilyldiazomethane | o-(Trimethylsilyl)phenyl triflate | TBAF, THF, CH3OH | 1H-Indazole | 50% | orgsyn.org |

Table 1: Examples of [3+2] Cycloaddition Reactions for Indazole Synthesis.

Recent advancements have led to the development of N-N bond-forming oxidative cyclization methods. A notable example is the synthesis of indazoles from readily available 2-aminomethyl-phenylamines. acs.orgacs.org A robust protocol utilizes ammonium (B1175870) molybdate (B1676688) ((NH4)2MoO4) and hydrogen peroxide (H2O2) to effect the cyclization at room temperature, providing high yields. acs.org This method is versatile, allowing for the selective synthesis of 1H-, 2H-, and 3H-indazole tautomers. acs.orgacs.org The reaction demonstrates excellent functional group tolerance, accommodating halogens (F, Cl, Br), alkyl, and ether groups on the aromatic ring, making it suitable for preparing precursors for compounds like 6-Chloro-1H-indazole-4-carbaldehyde. acs.org For example, 4-chloro-1H-indazole and 5-chloro-1H-indazole have been synthesized in 80% and 99% yields, respectively, using this methodology. acs.org

| Substrate | Oxidant System | Product | Yield (%) | Reference |

| 2-(Aminomethyl)aniline | (NH4)2MoO4, H2O2 | 1H-Indazole | 89% | acs.org |

| 2-(Aminomethyl)-5-chloroaniline | (NH4)2MoO4, H2O2 | 6-Chloro-1H-indazole | 93% | acs.org |

| 2-(Aminomethyl)-4-chloroaniline | (NH4)2MoO4, H2O2 | 5-Chloro-1H-indazole | 99% | acs.org |

| 2-(Aminomethyl)-3-chloroaniline | (NH4)2MoO4, H2O2 | 4-Chloro-1H-indazole | 80% | acs.org |

Table 2: Oxidative Cyclization of 2-Aminomethyl-phenylamines for Indazole Synthesis.

Modern Transition-Metal-Catalyzed Annulation and Cyclization Strategies

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often feature high efficiency, selectivity, and the ability to construct complex molecules in fewer steps.

Palladium catalysts are highly effective for constructing the indazole ring through various intramolecular cyclization pathways. One general route involves the palladium-catalyzed ring closure of substituted o-bromobenzaldehyde arylhydrazones. Another powerful strategy is the intramolecular C-H amination of aryl halides. nih.gov

A general and mild domino reaction for the synthesis of 2H-indazoles has been developed, showcasing the power of palladium catalysis. Furthermore, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acid-mediated deprotection and cyclization sequence. organic-chemistry.org More recently, palladium-catalyzed reactions have been used to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical pathway. wikipedia.org The Suzuki-Miyaura cross-coupling technique, which utilizes a palladium catalyst to form C-C bonds between an aryl halide and an organoboronic acid, is a highly effective method for functionalizing the indazole core, demonstrating the versatility of palladium in this area of chemistry. researchgate.net

Table 3: Examples of Palladium-Catalyzed Reactions for Indazole Synthesis.

Regioselective Functionalization and Derivatization Strategies for Indazole Systems

Once the indazole core is formed, subsequent functionalization is necessary to install the carbaldehyde moiety at the C4-position. This requires highly regioselective chemical transformations.

The direct and regioselective chlorination of a pre-formed 1H-indazole ring at the C6 position presents a significant challenge. Standard electrophilic chlorination of 1H-indazole often results in poor regioselectivity, yielding a mixture of products such as 3-chloro, 3,5-dichloro, and 3,5,7-trichloro derivatives. chemicalbook.com The outcome is highly dependent on reaction conditions and the electronic nature of the indazole ring.

Due to these selectivity issues, the most reliable and common strategy for producing a 6-chloroindazole is not through late-stage halogenation, but by utilizing a precursor that already contains the chlorine atom at the desired position. For example, the synthesis can begin with a 4-chloro-substituted phenylhydrazine (B124118) or a 2-amino-5-chlorobenzonitrile, which is then cyclized to form the 6-chloroindazole core. This precursor-based approach guarantees the position of the chloro substituent, bypassing the challenges of regiocontrol in electrophilic aromatic substitution on the heterocyclic system. While direct halogenation methods for 2H-indazoles have been developed with some success in controlling regioselectivity, these are not always transferable to 1H-indazole systems. nih.gov

Table 3: Comparison of Strategies for C6-Chlorination of Indazole This table compares the direct halogenation approach with the use of a pre-halogenated synthetic precursor.

| Approach | Description | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Direct Chlorination | Electrophilic chlorination of the pre-formed indazole ring. | Atom economical; fewer synthetic steps if successful. | Poor regioselectivity; often yields product mixtures; difficult to control. | chemicalbook.com |

| Precursor Synthesis | Synthesis starts from an aryl precursor already containing a chlorine atom at the correct position. | Excellent regiocontrol; unambiguous product formation. | May require a longer synthetic route to prepare the necessary precursor. | nih.gov (by inference) |

Introducing a formyl (-CHO) group at the C4 position of the 6-chloroindazole ring requires precise regiochemical control.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The principle relies on the presence of a "directing metalation group" (DMG) on the ring. wikipedia.org A DMG is a functional group containing a heteroatom (e.g., -CONR₂, -OR, -NHR) that can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium. baranlab.org This coordination positions the strong base to deprotonate the sterically accessible C-H bond at the ortho position, generating a stabilized aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with a suitable electrophile to install a new functional group with high regioselectivity. organic-chemistry.org

For the C4-formylation of a 6-chloro-1H-indazole, a directing group would be required at either the N1 or C5 position. For example, a suitable protecting or directing group at N1 could direct lithiation specifically to the C7 position due to proximity. To achieve C4-formylation, a directing group at the C5 position would be ideal. Alternatively, a carefully chosen N1-substituent that folds back over the benzene ring could potentially direct metalation to C4, although this is less common. Once the C4-lithiated indazole is formed, it can be treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group.

Classical electrophilic formylation methods, such as the Vilsmeier-Haack reaction, are also used to introduce aldehyde groups onto aromatic rings. This reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Introduction of the Carbaldehyde Moiety at Specific Positions (e.g., C4-Formylation)

Multi-Step Conversions to Carbaldehydes (General Principles)

General principles for aromatic formylation often involve electrophilic aromatic substitution or the modification of an existing functional group. Key reactions include:

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com The electrophilic iminium salt reacts with the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org For indazoles, which are electron-rich heterocycles, this reaction can be a viable route, although regioselectivity can be an issue depending on the substituents present. rsc.org

Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols but can be applied to other electron-rich aromatics and heterocycles like indoles and pyrroles. wikipedia.orgbyjus.com The reaction involves chloroform (B151607) in a basic solution, which generates dichlorocarbene (B158193) as the reactive electrophile. byjus.comyoutube.com The applicability to a pre-formed indazole would depend on the stability of the substrate under the harsh basic conditions. wikipedia.orgrug.nl

Formylation via Metalation: Directed ortho-metalation (DoM) followed by quenching with a formylating agent (like DMF) is a powerful strategy. This involves deprotonation of a position ortho to a directing group using a strong base (e.g., organolithium reagents), followed by reaction with an electrophile.

Oxidation of a Methyl Group: If a methyl-substituted indazole is available, it can be oxidized to a carbaldehyde. This can be achieved using various oxidizing agents, though controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging.

Reduction of a Carboxylic Acid or its Derivatives: A carboxylic acid, ester, or acyl chloride at the desired position can be reduced to the corresponding aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) or by using a Rosenmund reduction for an acyl chloride.

A notable method for the synthesis of 1N-alkoxycarbonyl indazoles involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate (B1210297), followed by ring closure. nih.govresearchgate.net This highlights a strategy where the aldehyde is present on the precursor before the indazole ring is formed.

C-H Functionalization Strategies on the Indazole Core

Direct C-H functionalization has emerged as a powerful, step-economical tool for modifying complex molecules like indazoles, avoiding the need for pre-functionalized starting materials. rsc.org These strategies allow for the introduction of various substituents at specific positions on the indazole nucleus.

C3-Functionalization via Transition Metal Catalysis or Radical Pathways

The C3 position of the indazole ring is a common target for functionalization. Both transition-metal-catalyzed and radical-mediated pathways have been successfully developed to introduce a variety of groups at this site. rsc.orgchim.it

Transition Metal Catalysis: Palladium and rhodium are frequently used catalysts for the direct C3-H activation of 2H-indazoles. acs.orgmdpi.comresearchgate.net For instance, palladium(II)-catalyzed C-H functionalization via an isocyanide insertion strategy has been reported for the synthesis of various fused indazole systems. acs.orgresearchgate.net Rhodium(III) catalysis has also been employed for the C-H activation and subsequent annulation of azobenzenes to form indazole derivatives. acs.orgresearchgate.net

Radical Pathways: Metal-free radical reactions offer an alternative approach to C3 functionalization. These methods often employ an oxidant to generate a radical species that then couples with the indazole ring. For example, the C3-formylation of 2H-indazoles has been achieved using DMSO as a formylating agent, mediated by Selectfluor, in a process suggested to proceed via a radical pathway. thieme-connect.de Similarly, radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Visible light-promoted photocatalysis represents a mild and efficient method for generating radicals, enabling transformations like the C3-carbamoylation of 2H-indazoles using oxamic acids as the coupling partners. nih.govbohrium.com

Table 1: Selected Methods for C3-Functionalization of Indazoles

| Functionalization | Catalyst/Reagent System | Coupling Partner | Key Features |

|---|---|---|---|

| Carbamoylation | 4CzIPN (photocatalyst) / Cs₂CO₃ | Oxamic Acids | Transition-metal-free, visible light-induced, mild conditions. nih.gov |

| Formylation | Selectfluor / DMSO | DMSO | Microwave-assisted, regioselective, likely radical pathway. thieme-connect.de |

| Isocyanide Insertion | Pd(OAc)₂ / Ag₂CO₃ | Isocyanides | Leads to diverse fused heterocyclic scaffolds. acs.orgresearchgate.net |

| Nitration | Fe(NO₃)₃ / TEMPO | - | Metal-free radical nitration. chim.it |

| Alkoxycarbonylation | K₂S₂O₈ | Alkylcarbazates | Metal-free C3-alkoxycarbonylation. bohrium.com |

Ortho C2'-H Functionalization of N-Substituted Indazoles

For indazoles bearing a substituent on one of the nitrogen atoms (N-substituted indazoles), particularly an aryl group at the N2 position, the indazole ring itself can act as a directing group to functionalize the ortho C-H bond of the N-aryl substituent (C2' position). nih.govresearchgate.net This strategy relies on the formation of a metallocycle intermediate.

Manganese(I)-catalyzed C-H activation has been used for the ortho-alkenylation of 2-arylindazoles with various alkynes in an aqueous medium. nih.gov This method demonstrates high E-selectivity and is applicable to the late-stage functionalization of complex molecules. The proposed mechanism involves the formation of a five-membered manganacycle intermediate. nih.gov Similarly, rhodium-catalyzed methods have been developed for the ortho-alkylation of 2-aryl-2H-indazoles. researchgate.net These reactions showcase the utility of the indazole scaffold as a chelating auxiliary for directed C-H activation. nih.gov

Remote C-H Functionalization on the Benzene Moiety

Directing C-H functionalization to the benzene portion of the indazole core (positions C4, C5, C6, and C7) is more challenging due to the distance from the directing pyrazole ring nitrogens. However, strategies have been developed to achieve this "remote" functionalization. rsc.org

One successful approach involves a two-step sequence of halogenation followed by a cross-coupling reaction. For instance, a regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. nih.gov The resulting 7-bromoindazole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl groups at the C7 position. This sequence effectively serves as a remote C-H functionalization protocol. nih.gov

Another strategy involves leveraging the inherent electronic properties of the indazole ring or the influence of existing substituents to guide the reaction. Palladium/norbornene-catalyzed reactions, known as Catellani-type reactions, have shown promise in complex annulations involving remote C-H activation, although examples on the indazole benzene moiety are specific. acs.org

Cross-Coupling Reactions for Advanced Substitutions

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. They are crucial for the advanced substitution of halo-indazoles, allowing for the introduction of diverse functional groups that would be difficult to install directly.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com

For indazole chemistry, the Suzuki-Miyaura reaction is frequently employed to functionalize halo-indazoles, such as chloro-, bromo-, or iodo-indazoles. researchgate.net This is particularly relevant for a substructure like 6-Chloro-1H-indazole-4-carbaldehyde, where the chlorine at the C6 position can serve as a handle for coupling. A successful Suzuki-Miyaura reaction at this position would allow for the introduction of various aryl or heteroaryl substituents, significantly expanding the structural diversity of the indazole scaffold. The reaction has been successfully applied to various positions of the indazole ring, including C3, C5, and C7, often using catalysts like Pd(PPh₃)₄ or other palladium complexes with appropriate ligands and a base. nih.govresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling on Halo-Indazoles

| Indazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Good |

| 7-Bromo-4-amido-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Good |

| 3-Iodo-1H-indazole | Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | High |

| 4-Bromo-6-chloro-1H-indazole | (Not specified) | (Used in synthesis of PI3K inhibitors) | (Not specified) | (Not specified) | (Intermediate) |

Data synthesized from literature findings. nih.gov

Amide Cross-Coupling Reactions

Amide cross-coupling reactions have emerged as a powerful tool for the construction of carbon-nitrogen bonds, offering a direct and versatile route to functionalized indazole derivatives. One notable application is the synthesis of N-aryl-1H-indazole-3-carboxamides. For instance, the coupling of 1-butyl-1H-indazole-3-carboxylic acid with various anilines can be efficiently achieved using amide coupling reagents. nih.gov A common method involves the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as a coupling reagent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). nih.gov This approach allows for the synthesis of a diverse library of indazole-based amides.

The resulting bromo-substituted indazole carboxamides can then serve as precursors for further diversification through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This two-step sequence, involving amide coupling followed by a C-C bond-forming reaction, provides a highly flexible strategy for accessing a wide range of complex indazole derivatives. nih.gov The Suzuki-Miyaura reaction typically employs a palladium catalyst, such as PdCl2(dppf)·(DCM), a base like potassium carbonate, and a boronic acid coupling partner in a mixed solvent system like 1,4-dioxane (B91453) and water. nih.gov

| Starting Material | Coupling Partner | Coupling Reagent/Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxylic acid | 4-Bromoaniline | HATU | DIPEA | DMF | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Not specified |

| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | (4-(Methylsulfonyl)phenyl)boronic acid | PdCl2(dppf)·(DCM) | K2CO3 | 1,4-Dioxane/Water | 1-Butyl-N-(4-(methylsulfonyl)-[1,1-biphenyl]-4-yl)-1H-indazole-3-carboxamide | 94.4% nih.gov |

N-Functionalization Strategies (N1 vs. N2 Selectivity)

The regioselective functionalization of the nitrogen atoms in the indazole ring is a significant challenge in synthetic chemistry, as reactions can occur at either the N1 or N2 position, often leading to a mixture of isomers. The outcome of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as the electronic and steric properties of the substituents on the indazole core. nih.govresearchgate.net

Generally, N1-alkylation is considered to be the thermodynamically favored process, as the resulting 1H-indazole tautomer is typically more stable than the 2H-tautomer. nih.gov Strategies to achieve high N1 selectivity often involve the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). nih.gov This method has proven effective for a range of C-3 substituted indazoles. nih.gov In contrast, N2-alkylation is often favored under kinetic control. researchgate.net For instance, the use of certain methylating agents can lead to a higher proportion of the N2-methylated product. researchgate.net

The position of substituents on the indazole ring also plays a crucial role in directing the regioselectivity. For example, indazoles with an electron-withdrawing group at the C-7 position, such as a nitro or carboxylate group, have been shown to undergo N-alkylation with high selectivity for the N2 position. nih.gov Computational studies have provided insights into the factors governing this selectivity, suggesting that the energy difference between the transition states for N1 and N2 alkylation can be significant, leading to a high preference for one isomer over the other. wuxibiology.com For certain substrates and reaction conditions, this difference can result in a product ratio of over 300:1 in favor of the N2-alkylated product. wuxibiology.com

| Indazole Substrate | Reaction Conditions | Major Product | Selectivity (N1:N2) |

|---|---|---|---|

| 3-Carboxymethyl indazole | NaH, Alkyl bromide, THF | N1-alkylated | >99% N1 nih.gov |

| 7-Nitroindazole | NaH, Alkyl bromide, THF | N2-alkylated | ≥96% N2 nih.gov |

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate, Acid catalyst | N2-alkylated | High N2 selectivity wuxibiology.com |

Sustainable and Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of indazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jchr.orgajrconline.orgheteroletters.org This technique has been successfully applied to the synthesis of various indazole derivatives. jchr.orgrasayanjournal.co.in

For example, the synthesis of 1-H-indazole and its derivatives can be achieved through the microwave-assisted reaction of substituted salicylaldehydes with hydrazine (B178648) hydrate. ajrconline.orgheteroletters.org This method can be performed in a one-pot, two-step process, where the initial condensation to form the hydrazone is followed by an intramolecular cyclization to yield the indazole product. ajrconline.org The use of microwave irradiation can dramatically shorten the reaction time from several hours to just a few minutes. heteroletters.org Furthermore, these reactions can often be carried out in greener solvents like water or ethanol, further enhancing their environmental credentials. jchr.orgajrconline.org

| Starting Materials | Reaction Conditions | Product | Key Advantages |

|---|---|---|---|

| o-Nitrobenzaldehyde, Hydrazine hydrate | Microwave irradiation (425 MW), Water | 1-H-indazole | Fast reaction (18 min), Green solvent jchr.org |

| Substituted salicylaldehydes, Hydrazine hydrate | Microwave irradiation (420 W), Ethanol | 1-H-indazoles | Good to excellent yields, Reduced reaction time ajrconline.org |

The development of highly efficient and selective catalyst systems is another cornerstone of green chemistry in indazole synthesis. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been extensively studied for their ability to promote various C-N and C-C bond-forming reactions. bohrium.comnih.gov

Recent advancements have focused on creating catalyst systems that offer improved performance under milder conditions and with lower catalyst loadings. For instance, copper-catalyzed intramolecular amination reactions have been developed for the synthesis of 2H-indazoles and 1H-pyrazoles under mild conditions. researchgate.net Furthermore, the combination of rhodium and copper catalysts has been shown to be effective in the sequential C-H bond activation and intramolecular cascade annulation to form 1H-indazoles. nih.gov

In the realm of green catalysis, the use of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.org For example, copper oxide nanoparticles supported on activated carbon have been reported as a sustainable and efficient heterogeneous catalyst for the synthesis of 2H-indazoles. acs.org This system operates under ligand- and base-free conditions in a green solvent like PEG-400. acs.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Copper(I) iodide/tertiary amines | Intramolecular N-arylation | Highly efficient for 2H-indazole synthesis caribjscitech.com |

| Rhodium(III)/Copper(II) | Sequential C-H activation/annulation | Facile access to 1H-indazoles nih.gov |

| CuO nanoparticles on activated carbon | One-pot three-component reaction | Heterogeneous, recyclable, green solvent acs.org |

Elucidation of Reaction Mechanisms in Indazole Chemistry

Mechanistic Pathways for Indazole Ring Formation

The construction of the indazole core can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. For precursors leading to derivatives like 6-Chloro-1H-indazole-4-carbaldehyde, the specific substituents play a crucial role in the mechanistic pathway.

A prominent method for generating 3-substituted indazoles involves the reaction of arylhydrazones. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones catalyzed by copper acetate (B1210297) provides an efficient route to 1H-indazoles. nih.gov Another powerful strategy is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobenzaldehydes with appropriate anilines in the presence of a phosphite (B83602) reagent. nih.gov

A particularly relevant pathway for forming an indazole-carboxaldehyde involves the nitrosation of a corresponding indole (B1671886). Treatment of an indole with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, can lead to the formation of an indazole-3-carboxaldehyde. usp.org The proposed mechanism suggests that under these conditions, the indole does not form a stable N-nitrosamine but rather undergoes a rearrangement and cyclization to yield the indazole ring. The reaction is believed to proceed through an intermediate that is trapped by water, leading to the aldehyde functionality. usp.org

Other notable methods include the Davis–Pomeranz–Fritsch reaction and various transition-metal-catalyzed cyclizations. organic-chemistry.org For example, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes has been shown to produce substituted 1H-indazoles. nih.gov The specific pathway to 6-Chloro-1H-indazole-4-carbaldehyde would likely start from a correspondingly substituted precursor, such as a 2-amino-5-chlorobenzaldehyde (B1272629) derivative or a 6-chloroindole.

Detailed Analysis of C-H Activation Mechanisms

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic cores like indazole, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govbits-pilani.ac.in These reactions typically rely on a directing group to control the regioselectivity of the C-H bond cleavage.

For an indazole derivative such as 6-Chloro-1H-indazole-4-carbaldehyde, several C-H activation scenarios are plausible:

N1-Directed Functionalization: The N1 position of the indazole ring can be fitted with a removable directing group. This strategy has been used to achieve C7-olefination and arylation of the indazole ring using rhodium and palladium catalysts, respectively. researchgate.net

Azo-Directed Functionalization: In the synthesis of 2-aryl-2H-indazoles, the azo group of an azobenzene (B91143) precursor can act as a directing group for rhodium(III)-catalyzed C-H activation at the ortho-position. nih.govacs.org The mechanism involves the formation of a five-membered rhodacycle intermediate, followed by migratory insertion and cyclization. nih.gov

Inherent Directing Groups: The aldehyde group at the C4 position or the pyrazolic nitrogen (N2) could potentially direct C-H activation at adjacent positions, such as C5 or C7. The coordination of the metal catalyst to the directing group forms a metallacycle intermediate, which facilitates the cleavage of a specific C-H bond. For example, rhodium(III)-catalyzed C-H activation has been used for the synthesis of various functionalized indazoles. nih.gov The electronic properties of the chloro and carbaldehyde substituents would influence the acidity of the C-H bonds and the stability of the metallacycle intermediate, thereby affecting the reaction's efficiency and regioselectivity.

The general mechanism for these transformations involves coordination of the catalyst to the directing group, C-H activation to form a metallacycle, migratory insertion of a coupling partner (like an alkene or alkyne), and subsequent reductive elimination or other terminating steps to regenerate the catalyst and yield the functionalized product. nih.gov

Understanding Regioselectivity in Functionalization Reactions

A fundamental challenge in indazole chemistry is controlling the regioselectivity during functionalization, particularly N-alkylation or N-arylation, which can occur at either the N1 or N2 position. nih.gov The outcome is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole ring. nih.govbeilstein-journals.org

For an electron-deficient indazole like 6-Chloro-1H-indazole-4-carbaldehyde, the electron-withdrawing nature of the chloro and aldehyde groups is expected to significantly influence the nucleophilicity of the two nitrogen atoms.

Key Factors Controlling Regioselectivity:

Base and Solvent: The choice of base and solvent system is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1-alkylation for many substituted indazoles. nih.govresearchgate.net This is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation.

Counter-ion Effects: The nature of the cation from the base can influence the reaction outcome. DFT calculations have suggested that cesium ions (Cs+) can promote N1-substitution through a chelation mechanism, especially with indazoles bearing a C3-carboxylate group. nih.gov In this mechanism, the cation coordinates to both the N2 atom and a nearby oxygen atom, directing the electrophile to the N1 position.

Substituent Effects: Electron-withdrawing groups can have a profound impact. Studies on other substituted indazoles have shown that electron-deficient indazoles tend to favor N1-alkylation with NaH in THF. nih.gov Conversely, substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity. nih.gov The C4-carbaldehyde and C6-chloro groups would likely influence the partial charges on N1 and N2, thereby directing the site of attack.

| Reaction Condition | Predominant Regioisomer | Mechanistic Rationale |

| NaH in THF | N1-Alkylation | Formation of a tight ion pair with the sodium cation, sterically directing the electrophile to the more accessible N1 position. nih.govresearchgate.net |

| Cs2CO3 in Dioxane | N1-Alkylation (for C3-CO2Me) | Chelation of the cesium cation between the N2 atom and the C3-ester oxygen directs alkylation to N1. nih.govbeilstein-journals.org |

| DBAD, PPh3 in THF | N2-Alkylation (for C3-CO2Me) | Believed to proceed through a different mechanism involving non-covalent interactions that favor the N2 product. nih.govbeilstein-journals.org |

| Alkylation of C7-NO2 Indazole | N2-Alkylation | Strong electron-withdrawing effect at C7 electronically favors substitution at the distal N2 position. nih.gov |

This table presents generalized findings for substituted indazoles, which provide a framework for predicting the behavior of 6-Chloro-1H-indazole-4-carbaldehyde.

Role of Intermediates and Transition States in Indazole Transformations

The mechanisms of indazole synthesis and functionalization are characterized by a series of reactive intermediates and transition states that dictate the final product structure.

In Ring Formation: During the Cadogan cyclization of a nitro compound, a nitrene intermediate is often proposed, which then undergoes intramolecular insertion into a C-H bond or reaction with another functional group to form the pyrazole (B372694) ring. In the nitrosation of indoles to form indazole-aldehydes, an N-nitrosoindole may be a transient intermediate that rapidly rearranges. nih.govrsc.org

In C-H Activation: As mentioned, five- or six-membered metallacycle intermediates are key to transition-metal-catalyzed C-H functionalization. nih.gov For example, in the Rh(III)-catalyzed synthesis of 1H-indazoles from benzimidates and nitrosobenzenes, a rhodacycle is formed via C-H activation. This is followed by migratory insertion of the N=O group to yield a six-membered rhodacycle intermediate, which then undergoes further steps to form the final product. nih.gov

In N-Alkylation: The transition state for N-alkylation involves the approach of the electrophile to either the N1 or N2 atom of the indazolide anion. The relative energies of the N1 and N2 transition states determine the regioselectivity. Computational studies have shown that for certain substrates, a chelated transition state involving the metal counter-ion, the N2 atom, and a C3 substituent is lower in energy, leading to N1-alkylation. nih.gov For other systems, non-covalent interactions in the transition state are thought to drive selectivity towards the N2-product. nih.gov

Understanding the structure and stability of these transient species is paramount for controlling reaction outcomes and designing more efficient synthetic routes.

Computational Insights into Reaction Energetics and Pathways

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex reaction mechanisms in indazole chemistry. nih.govrsc.orgresearchgate.net These computational methods provide detailed insights into reaction energetics, the geometries of transition states, and the electronic factors that control reactivity and selectivity.

Mechanism Validation: DFT calculations can be used to compare the energy barriers of different proposed mechanistic pathways, allowing researchers to identify the most likely route. For example, in the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies supported a chelation mechanism for N1-selectivity with cesium carbonate and a non-covalent interaction-driven pathway for N2-selectivity under Mitsunobu conditions. nih.gov

Understanding Regioselectivity: By calculating the energies of the transition states for N1 versus N2 attack, chemists can predict and explain the observed regioselectivity. nih.gov Natural Bond Orbital (NBO) analysis can further reveal the partial charges on the nitrogen atoms, while Fukui indices can predict the most likely sites for nucleophilic attack, offering a quantitative basis for the observed outcomes. nih.govbeilstein-journals.org

Role of Catalysts and Additives: Computational studies can model the interaction of the indazole substrate with catalysts, bases, and solvents. This helps to understand how these components influence the reaction, for instance, by stabilizing a particular transition state or intermediate. This has been applied to rationalize the role of acetate ligands in Rh-catalyzed C-H activation and the effect of different cations in N-alkylation reactions. nih.govnih.gov

For 6-Chloro-1H-indazole-4-carbaldehyde, DFT studies could predict the most acidic C-H proton for deprotonation, the relative nucleophilicity of N1 and N2, and the energy barriers for various functionalization reactions, thereby guiding synthetic efforts.

Structural Characterization and Elucidation of Indazole Carbaldehyde Derivatives Using Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted indazole derivative, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of its structure.

Proton (¹H) NMR spectroscopy reveals information about the number of different types of protons in a molecule, their chemical environments, and the proximity of neighboring protons. In the case of 6-Chloro-1H-indazole-4-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the N-H proton of the indazole ring, and the protons on the aromatic system.

The aldehydic proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong electron-withdrawing nature of the carbonyl group. The N-H proton of the pyrazole (B372694) ring is also expected to be a broad singlet, appearing far downfield (δ 13.0-14.0 ppm), a characteristic feature of N-H protons in indazole systems. nih.govresearchgate.net

The aromatic region will provide key structural information. The parent 1H-indazole-4-carbaldehyde shows a more complex pattern. chemicalbook.com However, for the 6-chloro derivative, three aromatic protons remain: H-3, H-5, and H-7.

H-3: This proton on the pyrazole ring is expected to be a singlet or a narrow doublet around δ 8.1-8.3 ppm.

H-7: This proton is adjacent to the N-1 nitrogen and is expected to be a doublet.

H-5: This proton is situated between the chloro group and the fused ring system and will appear as a singlet or a very narrowly split doublet.

The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton, confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 6-Chloro-1H-indazole-4-carbaldehyde Predicted values are based on data for analogous indazole derivatives. nih.govchemicalbook.comrsc.orgchemicalbook.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CHO | ~10.1 | s (singlet) | Typical range for aromatic aldehydes. |

| N-H | ~13.5 | br s (broad singlet) | Characteristic for 1H-indazole N-H proton. |

| H-3 | ~8.2 | s (singlet) | Proton on the pyrazole ring. |

| H-5 | ~7.8 | s (singlet) | Aromatic proton adjacent to the chloro group. |

| H-7 | ~7.9 | s (singlet) | Aromatic proton adjacent to the pyrazole ring. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the "counting" of different carbons. For 6-Chloro-1H-indazole-4-carbaldehyde, the spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Key expected signals include:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190-195 ppm.

Aromatic and Heterocyclic Carbons: The remaining six carbons of the bicyclic indazole ring would appear in the typical aromatic/heterocyclic region of δ 110-150 ppm. The carbons directly attached to the electron-withdrawing chlorine (C-6) and nitrogen atoms (C-3a, C-7a) will have their chemical shifts significantly influenced. The specific assignments are confirmed using 2D NMR techniques. Data from unsubstituted indazole and other derivatives provide a basis for prediction. researchgate.netnih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 6-Chloro-1H-indazole-4-carbaldehyde Predicted values are based on data for analogous indazole derivatives. rsc.orgchemicalbook.comscispace.com

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~192 |

| C-3 | ~135 |

| C-3a | ~125 |

| C-4 | ~128 |

| C-5 | ~123 |

| C-6 | ~133 |

| C-7 | ~112 |

| C-7a | ~142 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 6-Chloro-1H-indazole-4-carbaldehyde, COSY would be of limited use for the aromatic protons as they are isolated singlets, but it would confirm the absence of coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates protons with the carbons to which they are directly attached. columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. nih.govyoutube.com It is vital for identifying the connectivity around non-protonated (quaternary) carbons. For this molecule, HMBC would be used to:

Confirm the position of the aldehyde group by showing a correlation from the aldehydic proton (~10.1 ppm) to the C-4 carbon.

Confirm the position of the chloro group by observing long-range correlations from H-5 and H-7 to the quaternary carbons (C-3a, C-4, C-6, C-7a), which definitively establishes the substitution pattern. For example, a correlation between the H-5 proton and the C-4 and C-6 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm spatial relationships, for instance, a potential correlation between the N-H proton and the proton at the H-7 position.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of nitrogen atoms. researchgate.net In 6-Chloro-1H-indazole-4-carbaldehyde, there are two distinct nitrogen atoms (N-1 and N-2) which would give separate signals. nih.gov

The chemical shifts are highly sensitive to the hybridization and chemical environment.

N-1: This "pyrrole-like" nitrogen is bonded to a hydrogen and is part of the five-membered ring. Its chemical shift is expected in the range of δ 150-170 ppm relative to nitromethane. science-and-fun.de

N-2: This "pyridine-like" nitrogen is doubly bonded to a carbon atom. It is significantly more deshielded and would appear in the range of δ 245-265 ppm. science-and-fun.de

These distinct chemical shifts, often determined indirectly through ¹H-¹⁵N HMBC experiments, provide definitive evidence for the indazole ring system. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govrsc.org

For 6-Chloro-1H-indazole-4-carbaldehyde (C₈H₅ClN₂O), the exact monoisotopic mass is calculated to be 180.0090 Da. A high-resolution mass spectrometer (HRMS) would be able to confirm this mass to within a few parts per million, providing unequivocal confirmation of the elemental formula. rsc.org

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion peak (M⁺˙). Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit two peaks for the molecular ion:

An M peak at m/z 180.

An M+2 peak at m/z 182, with an intensity that is approximately one-third of the M peak. youtube.com

This characteristic 3:1 ratio is a clear indicator of the presence of a single chlorine atom in the molecule.

The method of ionization can significantly influence the resulting mass spectrum.

Electron Ionization (EI): This is a hard ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. While the molecular ion peak may be observed, the spectrum will be dominated by fragment ions. For 6-Chloro-1H-indazole-4-carbaldehyde, common fragmentation pathways would include:

Loss of a hydrogen radical (M-1) from the aldehyde. miamioh.edu

Loss of the carbonyl group (M-29, loss of CHO). miamioh.edulibretexts.org

Loss of a chlorine radical (M-35).

Cleavage of the indazole ring system.

Electrospray Ionization (ESI): This is a soft ionization technique commonly used with liquid chromatography (LC-MS). It typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 181 (and an [M+H+2]⁺ peak at m/z 183). ESI causes very little fragmentation, making it ideal for accurately determining the molecular weight of the parent compound. Tandem MS (MS/MS) can then be used to selectively fragment the [M+H]⁺ ion to gain structural information. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 6-Chloro-1H-indazole-4-carbaldehyde, the theoretical monoisotopic mass is 180.00903 Da. HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula C₈H₅ClN₂O. This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for 6-Chloro-1H-indazole-4-carbaldehyde is not extensively published, data for analogous compounds underscores the utility of this technique. For instance, in the characterization of similar indazole derivatives, HRMS has been crucial in confirming their elemental composition, a critical step in their structural elucidation.

Table 1: Predicted Collision Cross Section (CCS) Data for 6-Chloro-1H-indazole-3-carbaldehyde Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.01631 | 132.1 |

| [M+Na]⁺ | 202.99825 | 144.9 |

| [M-H]⁻ | 179.00175 | 133.5 |

| [M+NH₄]⁺ | 198.04285 | 153.0 |

| [M+K]⁺ | 218.97219 | 139.4 |

| [M+H-H₂O]⁺ | 163.00629 | 126.3 |

| [M+HCOO]⁻ | 225.00723 | 150.7 |

| [M+CH₃COO]⁻ | 239.02288 | 146.5 |

| [M+Na-2H]⁻ | 200.98370 | 140.0 |

| [M]⁺ | 180.00848 | 135.2 |

| [M]⁻ | 180.00958 | 135.2 |

This data is for the isomeric compound 6-Chloro-1H-indazole-3-carbaldehyde and is provided for illustrative purposes. Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbaldehyde)

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. In the case of 6-Chloro-1H-indazole-4-carbaldehyde, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the aldehyde carbonyl group (C=O), which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the indazole ring.

Furthermore, the N-H stretching vibration of the indazole ring is anticipated to produce a broad absorption band in the region of 3100-3300 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the indazole ring would appear in the 1450-1650 cm⁻¹ region.

For a closely related compound, 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, strong absorption bands are observed at 1695 cm⁻¹ for the C=O stretch and 1633 cm⁻¹ for the C=N stretch, confirming the presence of the aldehyde and the indazole core. A broad peak near 3150 cm⁻¹ corresponds to the N–H stretching in the indazole tautomer. This data provides a strong comparative basis for the expected IR spectrum of 6-Chloro-1H-indazole-4-carbaldehyde.

Table 2: Expected Infrared Absorption Bands for 6-Chloro-1H-indazole-4-carbaldehyde

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| Aromatic C-H Stretch | >3000 |

| Aldehyde C=O Stretch | 1680-1700 |

| C=N Stretch (Indazole) | ~1630 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of 6-Chloro-1H-indazole-4-carbaldehyde is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

The conjugated system, which includes the indazole ring and the carbaldehyde group, will give rise to intense π→π* transitions, likely in the range of 280-300 nm. The presence of the chlorine atom and the aldehyde group can influence the position and intensity of these absorptions. A weaker n→π* transition, arising from the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength, typically above 330 nm.

For comparison, the UV-Vis spectrum of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde in methanol (B129727) shows a λₘₐₓ at 285 nm, which is attributed to π→π* transitions within the conjugated indazole-aldehyde system. A weaker n→π* transition is observed at 340 nm. These values serve as a reliable estimate for the expected UV-Vis spectral properties of 6-Chloro-1H-indazole-4-carbaldehyde.

Table 3: Expected UV-Visible Absorption Maxima for 6-Chloro-1H-indazole-4-carbaldehyde

| Electronic Transition | Expected Wavelength (λₘₐₓ) |

|---|---|

| π→π* | 280-300 nm |

| n→π* | >330 nm |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for 6-Chloro-1H-indazole-4-carbaldehyde, confirming the planarity of the indazole ring and the relative orientation of the chloro and carbaldehyde substituents.

Although a crystal structure for 6-Chloro-1H-indazole-4-carbaldehyde is not publicly available, studies on analogous indazole derivatives provide insight into the expected structural features. For example, the molecular structure of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde reveals a fused bicyclic indazole core with the aldehyde group being nearly coplanar with the indazole ring, which facilitates conjugation. It is reasonable to expect a similar planar arrangement in 6-Chloro-1H-indazole-4-carbaldehyde, which is crucial for its electronic properties. X-ray crystallography would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Table 4: Illustrative Crystallographic Parameters for an Indazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Z | 4 |

Note: This is hypothetical data for illustrative purposes, as the crystal structure of 6-Chloro-1H-indazole-4-carbaldehyde is not available.

Computational Chemistry and Theoretical Investigations of 6 Chloro 1h Indazole 4 Carbaldehyde and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone for investigating indazole derivatives. researchgate.netdergipark.org.tr Methods like DFT with various basis sets, such as B3LYP/6-31G++(d,p) and B3LYP/6-311+G, are commonly used to optimize molecular geometries and calculate a range of electronic properties. researchgate.netdergipark.org.trnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity. For instance, DFT studies on indazole and its silver complex were performed using the B3LYP function with the 6–311++G(d,p) basis set to determine their structural and electronic properties. core.ac.uk

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Conversely, a small energy gap indicates that the molecule can be easily polarized and is more reactive. researchgate.net DFT calculations have been used to determine these energy gaps for various indazole derivatives. For example, a study on novel indazole derivatives revealed that specific compounds (8a, 8c, and 8s) possessed the most substantial HOMO-LUMO energy gaps, indicating higher stability. nih.govrsc.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net In a study of six different indazole derivatives, the HOMO, LUMO, and energy gap values were calculated to understand their relative reactivities. researchgate.netdergipark.org.tr

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.426 | -0.784 | 5.642 |

| 4-chloro-1H-indazole | -6.509 | -1.123 | 5.386 |

| 4-bromo-1H-indazole | -6.468 | -1.223 | 5.245 |

| 4-metil-1H-indazole | -6.038 | -0.693 | 5.345 |

| 4-amino-1H-indazole | -5.611 | -0.426 | 5.185 |

| 4-hidroksi-1H-indazole | -5.894 | -0.675 | 5.219 |

Ionization potential (IP) and electron affinity (EA) are fundamental descriptors of chemical reactivity derived from the energies of the frontier molecular orbitals. According to Koopmans' theorem, IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and EA can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.netdergipark.org.tr

Ionization Potential (IP) represents the energy required to remove an electron from a molecule, indicating its tendency to act as an electron donor. A lower IP value suggests a better electron-donating capability.

Electron Affinity (EA) is the energy released when a molecule accepts an electron, reflecting its capacity to act as an electron acceptor. A higher EA value points to a greater ability to accept electrons.

Theoretical studies have shown a strong linear correlation between calculated HOMO energies and experimentally determined or calculated ionization potentials for indazole-containing derivatives. researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netnih.gov Hard molecules are less reactive, whereas soft molecules are more reactive. researchgate.net

Electronegativity (χ) describes the power of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2. researchgate.netdergipark.org.tr

Electrophilicity (ω) is an index that measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).

Nucleophilicity (ε) , in the context of inverse electron demand, can be considered as the inverse of the electrophilicity index (ε = 1/ω).

These parameters have been calculated for various indazole analogues to compare their reactivity profiles. researchgate.netdergipark.org.tr

| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

|---|---|---|---|

| 4-fluoro-1H-indazole | 2.821 | 3.605 | 2.302 |

| 4-chloro-1H-indazole | 2.693 | 3.816 | 2.703 |

| 4-bromo-1H-indazole | 2.623 | 3.846 | 2.818 |

| 4-metil-1H-indazole | 2.673 | 3.366 | 2.122 |

| 4-amino-1H-indazole | 2.593 | 3.019 | 1.758 |

| 4-hidroksi-1H-indazole | 2.610 | 3.285 | 2.067 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, which are electron-poor areas prone to nucleophilic attack.

Green regions represent neutral or zero potential areas.

For Schiff base derivatives of 6-fluoro-1H-indazol-3-amine, MEP analyses were performed using DFT to identify reactive sites and understand intermolecular interactions. researchgate.net These maps help to illustrate which parts of the molecule are likely to engage in electrophilic or nucleophilic reactions. researchgate.net

Theoretical Prediction of Chemical Reactivity and Selectivity

DFT calculations are powerful in predicting the chemical reactivity and regioselectivity of reactions involving indazole derivatives. By analyzing the distribution of electron density, frontier orbitals, and calculated reactivity indices, researchers can forecast the most likely pathways for chemical reactions.

For example, DFT was used to understand the regioselectivity of N1- and N2-alkylation of a substituted indazole. beilstein-journals.org The calculations, including Natural Bond Orbital (NBO) analysis of partial charges and Fukui indices, suggested that a chelation mechanism drives the formation of N1-substituted products, while other non-covalent interactions favor the N2-product. beilstein-journals.org Similarly, theoretical studies on the reaction of nitro-indazole derivatives with formaldehyde (B43269) used calculations to provide a solid basis for the experimentally observed formation of N1-substituted products. nih.govcsic.es The HOMO-LUMO gap is a key factor, as a smaller gap often correlates with higher reactivity. nih.gov

Solvation and Basis Set Effects on Electronic and Reactive Properties

The chemical environment, such as the solvent, can significantly influence a molecule's properties and reactivity. Computational models, like the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. researchgate.netresearchgate.net Studies on indazole analogues have shown that global reactivity parameters can change when moving from the gas phase to a solvent phase, such as water. researchgate.netdergipark.org.tr

The choice of the basis set in DFT calculations also impacts the accuracy of the results. While economical basis sets like 6-31+G* can be sufficient for calculating HOMO and LUMO energies, larger and more complex basis sets like 6-311++G(d,p) are often employed for more precise calculations of geometry and electronic properties. core.ac.ukresearchgate.netresearchgate.net Investigations into various indazole derivatives have utilized different basis sets to explore their effects on chemical reactivity, demonstrating that both solvent and basis set considerations are crucial for accurate theoretical predictions. researchgate.netresearchgate.net

Future Prospects and Research Directions in Substituted Indazole Chemistry

Development of Novel and Highly Regioselective Synthetic Routes

The synthesis of substituted indazoles often presents a significant challenge in controlling regioselectivity, particularly in N-alkylation and N-acylation reactions, which can lead to mixtures of N1 and N2 isomers. researchgate.netnih.gov The development of highly regioselective synthetic methods is therefore a critical area of ongoing research.

Recent advancements have focused on achieving regiocontrol through various strategies. For instance, thermodynamic conditions have been shown to favor the formation of the N1-substituted isomer, which is generally more stable. nih.gov Conversely, milder, acidic conditions can promote regioselective protection at the N2 position. researchgate.net The choice of protecting groups and reaction conditions plays a pivotal role in directing the outcome. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for example, has been effectively used to direct regioselective C3-lithiation after N2 protection. researchgate.net

Transition metal-catalyzed reactions have also emerged as powerful tools for the regioselective synthesis of indazoles. Rhodium(III)-catalyzed C-H activation and intramolecular annulation of azobenzenes with sulfoxonium ylides, for example, provides a chemo-selective route to 3-acyl-2H-indazoles. nih.gov Similarly, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes offers a pathway to 1H-indazoles with diverse substitution patterns. nih.gov

A notable one-pot method for the synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization. organic-chemistry.org This approach is operationally simple and avoids harsh conditions and complex purification steps. organic-chemistry.org

Future research will likely focus on the development of even more efficient and milder catalytic systems, including those that are metal-free, to further enhance the regioselectivity and substrate scope of indazole synthesis. The exploration of novel starting materials and reaction pathways will continue to be a key driver of innovation in this field.

Table 1: Comparison of Regioselective Indazole Synthesis Methods

| Method | Catalyst/Reagent | Regioselectivity | Key Features |

| Thermodynamic Control | Base (e.g., DMF) | N1-substitution | Favors the more stable isomer. nih.gov |

| Kinetic Control | Mildly acidic conditions | N2-protection | Allows for subsequent functionalization. researchgate.net |

| Rh(III)-catalyzed C-H activation | Rh(III) catalyst | 3-acyl-2H-indazoles | High chemo-selectivity. nih.gov |

| Pd-catalyzed annulation | Pd(OAc)2/P(tBu)3·HBF4 | 1H-indazoles | Tolerates various functional groups. nih.gov |

| One-pot Cadogan cyclization | tri-n-butylphosphine | 2H-indazoles | Mild, efficient, and operationally simple. organic-chemistry.org |

Exploration of Underutilized Functionalization Strategies

While significant progress has been made in the functionalization of the indazole nucleus, many strategies remain underutilized. The direct C-H functionalization of the indazole core, in particular, represents a highly atom-economical and efficient approach to creating diverse derivatives. bits-pilani.ac.in

Transition-metal-catalyzed C-H activation has been a major focus, enabling the introduction of various functional groups at specific positions of the indazole ring. nih.gov For instance, late-stage functionalization (LSF) employing C-H functionalization chemistry has proven to be a powerful strategy for generating valuable analogues from advanced drug leads. researchgate.net

Metal-free functionalization methods are also gaining traction. A notable example is the chemo-divergent C-3 functionalization of 2H-indazoles using carboxylic acid and DMSO under aerobic conditions, which can lead to either formylated indazoles or carboxylic acid esters of indazole derivatives. researchgate.net This reaction is believed to proceed through a radical pathway. researchgate.net Electrochemical methods also offer a green and sustainable approach for regioselective C3-H trifluoro- and difluoro-methylation of 2H-indazoles. researchgate.net

The use of directing groups can facilitate regioselective functionalization. For instance, the deprotonation of an η6-indazole-tricarbonylchromium complex followed by an electrophilic quench has been shown to occur regioselectively at the C7 position. ox.ac.uk

Future research is expected to further explore these underutilized strategies, including photoredox catalysis and enzymatic transformations, to access novel chemical space and create indazole derivatives with unique properties. The development of new directing groups and a deeper understanding of the mechanisms of these reactions will be crucial for their broader application.

Advancements in Computational Methodologies for Indazole Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to indazole systems is rapidly advancing. Density Functional Theory (DFT) calculations, in particular, have proven to be highly valuable for understanding and predicting the properties and reactivity of indazole derivatives. nih.gov

DFT studies have been successfully employed to elucidate the mechanisms of regioselective N-alkylation reactions of indazoles. beilstein-journals.org By calculating the energy barriers for different reaction pathways, researchers can predict the major regioisomer, providing insights that are crucial for optimizing reaction conditions. beilstein-journals.org These computational models can differentiate the formation of either N1- or N2-substituted indazoles with excellent accuracy. beilstein-journals.org